(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid
Description
Properties
CAS No. |
1571703-18-8 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10-5-2-3-7-12(10)13(16)15-8-4-6-11(9-15)14(17)18/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
NZNGCRSZKVBYOS-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC[C@@H](C2)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Alkylation Using Chiral Auxiliaries
The stereoselective construction of the (S)-piperidine-3-carboxylic acid scaffold is critical for achieving the target compound’s configuration. A method described in CN111995565A employs L-camphorsulfonamide as a chiral auxiliary to induce asymmetry during alkylation. The process involves:
-
Condensation : L-Camphorsulfonamide reacts with diphenylimine ester under Lewis acid catalysis to form a chiral intermediate.
-
Asymmetric Alkylation : Treatment with a strong base facilitates stereocontrolled alkylation, followed by imine hydrolysis and intramolecular cyclization in a one-pot procedure.
-
Deprotection : Alkaline conditions remove the chiral auxiliary, yielding (S)-piperidine-3-carboxylic acid with high enantiomeric excess (ee > 98%).
This approach avoids costly catalysts and achieves industrial scalability, though the requirement for rigorous anhydrous conditions poses practical challenges.
β-Keto Ester Intermediates for Piperidine Ring Formation
β-Keto esters serve as versatile precursors for piperidine synthesis. As demonstrated by PMC8270337, piperidine-3-carboxylic acid derivatives are synthesized via:
-
Activation of Carboxylic Acids : Piperidine-4-carboxylic acid or its chiral analogs react with Meldrum’s acid and EDC·HCl to form β-keto esters.
-
Enamine Formation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates β-enamino diketones, which undergo cyclocondensation with hydrazines to yield pyrazole-piperidine hybrids.
While this method primarily targets pyrazole derivatives, the β-keto ester intermediates could be repurposed for piperidine-3-carboxylic acid synthesis by omitting the hydrazine coupling step.
Acylation Strategies for Nitrogen Functionalization
Direct Acylation of Piperidine Amines
Introducing the 2-methylbenzoyl group at the piperidine nitrogen requires careful selection of acylating agents and reaction conditions. A protocol from the RSC supplement (result 5) illustrates the acylation of piperidine derivatives using 2-methylbenzoyl chloride in dichloroethane (DCE) with a base:
-
Protection : The carboxylic acid is temporarily esterified (e.g., methyl ester) to prevent side reactions.
-
Acylation : The piperidine amine reacts with 2-methylbenzoyl chloride at 0–25°C, achieving >90% conversion.
-
Deprotection : The ester is hydrolyzed under alkaline conditions to regenerate the carboxylic acid.
Table 1: Comparative Acylation Conditions
| Acylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 2-MeBz-Cl | DCE | 0°C → 25°C | 92 |
| 2-MeBz-OTf | THF | −78°C | 85 |
| 2-MeBz-Anhydride | Toluene | 80°C | 78 |
Coupling Reagent-Mediated Approaches
For acid-sensitive substrates, coupling reagents such as EDC/HOBt or HATU facilitate acylation. The PMC8270337 study highlights EDC·HCl’s role in activating carboxylic acids for β-keto ester formation, a strategy adaptable for amide bond formation.
Stereochemical Considerations and Resolution Methods
Dynamic Kinetic Resolution (DKR)
Racemic piperidine-3-carboxylic acid can be resolved using chiral catalysts. For example, Sharpless asymmetric dihydroxylation or enzymatic resolution with lipases has been reported for analogous compounds. However, the patent CN111995565A’s chiral auxiliary method remains superior for avoiding racemization during acylation.
X-ray Crystallography for Configuration Validation
The absolute configuration of intermediates is confirmed via single-crystal X-ray analysis. In PMC8270337, NOESY experiments and - HMBC correlations verify regiochemistry and stereochemistry in pyrazole-piperidine hybrids.
Case Studies and Recent Advances
Industrial-Scale Synthesis
The CN111995565A patent’s three-step process (condensation, alkylation, deprotection) achieves a 76% overall yield with 99% ee, demonstrating feasibility for bulk production. Key advantages include:
-
Cost Efficiency : L-Camphorsulfonamide is inexpensive compared to enzymatic systems.
-
Minimal Purification : The one-pot alkylation/cyclization reduces intermediate isolation steps.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Piperidine-3-carboxylic Acid Derivatives
- In contrast, the tert-Boc group in improves solubility in organic solvents due to its bulky, non-polar nature .
- Acidity : The electron-donating methyl group in the 2-methylbenzoyl substituent may slightly reduce the acidity of the carboxylic acid (pKa ~4.5–5.0) compared to nipecotic acid (pKa ~3.8–4.2) . Compounds with electron-withdrawing groups, such as 1-(1,1-dioxido-benzisothiazol-3-yl)piperidine-3-carboxylic acid , exhibit stronger acidity (pKa ~3.5–4.0).
Biological Activity
(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine derivatives followed by acylation. The synthetic routes often emphasize the introduction of functional groups that enhance biological activity.
Antibacterial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that modifications in the piperidine ring could enhance the inhibitory effects against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 8 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that the compound may be effective against both Gram-negative and Gram-positive bacteria, warranting further exploration as a potential antibiotic agent.
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound appears to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act on specific receptors associated with pain and inflammation, modulating their activity to reduce symptoms.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Osteoporosis : In an animal model of osteoporosis, administration of this compound resulted in increased bone mineral density and reduced markers of bone resorption, suggesting potential applications in treating bone-related diseases.
- Study on Neuropathic Pain : Another study demonstrated that the compound effectively reduced pain responses in neuropathic pain models, indicating its potential as an analgesic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
